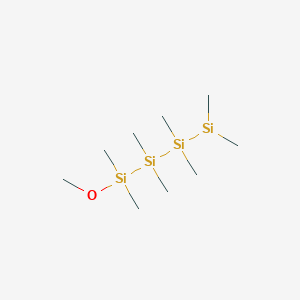
CID 12629696
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12629696” is known as a tube assembly for evaporative emission canister purge. This component is primarily used in automotive applications, specifically in the emission control systems of vehicles. It plays a crucial role in reducing the emission of harmful vapors from the fuel system into the atmosphere.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the tube assembly involves the manufacturing of various components, including the tube itself and the connectors. The materials used are typically high-quality plastics and metals that can withstand the harsh conditions of the engine compartment. The assembly process includes molding, cutting, and fitting the components together under controlled conditions to ensure a perfect fit and functionality.
Industrial Production Methods: Industrial production of the tube assembly involves automated processes to ensure consistency and efficiency. The production line includes steps such as material selection, molding, assembly, and quality control. Each component is tested for durability and performance before being assembled into the final product.
Chemical Reactions Analysis
Types of Reactions: The tube assembly itself does not undergo chemical reactions as it is a mechanical component. it is designed to handle the chemical reactions occurring within the evaporative emission system, such as the adsorption and desorption of fuel vapors.
Common Reagents and Conditions: The materials used in the tube assembly are resistant to common automotive chemicals, including fuel vapors, oils, and coolants. The conditions it operates under include high temperatures and pressures typical of an engine compartment.
Major Products Formed: The primary function of the tube assembly is to transport fuel vapors from the fuel tank to the engine for combustion, thereby reducing emissions. No chemical products are formed by the tube assembly itself.
Scientific Research Applications
Chemistry: In the field of chemistry, the tube assembly is studied for its material properties and resistance to various chemicals. Researchers analyze the durability and performance of the materials used in its construction.
Biology: The tube assembly does not have direct applications in biology. its role in reducing emissions contributes to environmental health, which indirectly benefits biological research.
Medicine: There are no direct applications of the tube assembly in medicine. Its primary function is within the automotive industry.
Industry: In the automotive industry, the tube assembly is a critical component of the emission control system. It helps manufacturers meet stringent emission regulations and contributes to the overall efficiency and performance of vehicles.
Mechanism of Action
The tube assembly works by providing a pathway for fuel vapors to be transported from the fuel tank to the engine. The vapors are adsorbed by the charcoal canister and then purged into the engine for combustion. This process reduces the emission of harmful vapors into the atmosphere, thereby contributing to environmental protection.
Comparison with Similar Compounds
Similar Compounds:
- Tube assembly for evaporative emission canister purge (various models)
- Vapor canister purge valve hose
- Secondary air injection pump hose
Uniqueness: The uniqueness of the tube assembly lies in its specific design and material composition, which allows it to withstand the harsh conditions of the engine compartment while effectively transporting fuel vapors. Its role in reducing emissions makes it a vital component in modern vehicles.
Properties
Molecular Formula |
C9H27OSi4 |
|---|---|
Molecular Weight |
263.65 g/mol |
InChI |
InChI=1S/C9H27OSi4/c1-10-12(4,5)14(8,9)13(6,7)11(2)3/h1-9H3 |
InChI Key |
WBEWRDSGSLUKLF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















